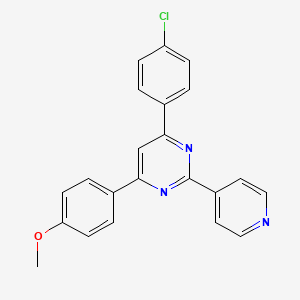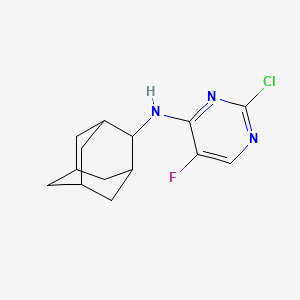![molecular formula C21H23NO7 B14944610 Ethyl [4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-3-yl]acetate](/img/structure/B14944610.png)
Ethyl [4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-3-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE is a complex organic compound with a unique structure that includes an oxazolone ring and multiple methoxy and hydroxy functional groups
Vorbereitungsmethoden
The synthesis of ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolone with ethyl acetate under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity .
Analyse Chemischer Reaktionen
ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or oxazolone ring positions, using reagents like alkyl halides or amines.
Wissenschaftliche Forschungsanwendungen
ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE include:
Ethyl homovanillate: Similar in structure but lacks the oxazolone ring.
Bis(2-hydroxy-4-methoxyphenyl)methanone: Contains similar functional groups but has a different core structure.
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs significantly in overall structure.
These comparisons highlight the uniqueness of ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE, particularly its oxazolone ring and the specific arrangement of functional groups.
Eigenschaften
Molekularformel |
C21H23NO7 |
|---|---|
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
ethyl 2-[4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-3-yl]acetate |
InChI |
InChI=1S/C21H23NO7/c1-4-28-18(23)13-22-20(24)29-19(14-5-9-16(26-2)10-6-14)21(22,25)15-7-11-17(27-3)12-8-15/h5-12,19,25H,4,13H2,1-3H3 |
InChI-Schlüssel |
KKWXNWDLKUVSQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C(=O)OC(C1(C2=CC=C(C=C2)OC)O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14944529.png)
![2-[3-(pyridin-4-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14944534.png)
![3-(4-chlorobenzyl)-6-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944539.png)
![4-(3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzonitrile](/img/structure/B14944544.png)
![ethyl (4-{[(4-methoxyphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B14944549.png)

![2-{4-[(1,2-Dihydroacenaphthylen-5-ylsulfonyl)amino]phenoxy}acetamide](/img/structure/B14944561.png)

![7-(4-chlorophenyl)-3,13-dimethyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14944591.png)
![2,2-dichloro-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide](/img/structure/B14944595.png)


![3-[4-(cyclohexylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B14944627.png)
![methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14944634.png)
